molecular formula C11H16N2 B13261446 3-Phenylpiperidin-4-amine

3-Phenylpiperidin-4-amine

Cat. No.: B13261446
M. Wt: 176.26 g/mol
InChI Key: DOJORIDZMVYZRG-UHFFFAOYSA-N
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Description

3-Phenylpiperidin-4-amine is an organic compound with the molecular formula C11H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidin-4-amine typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the reductive amination of 3-phenylpiperidin-4-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Phenylpiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Phenylpiperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-phenylpiperidin-4-amine

InChI

InChI=1S/C11H16N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2

InChI Key

DOJORIDZMVYZRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N)C2=CC=CC=C2

Origin of Product

United States

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